S-(2,4-Dimethoxyphenyl) ethanethioate
CAS No.:
Cat. No.: VC13538041
Molecular Formula: C10H12O3S
Molecular Weight: 212.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12O3S |
|---|---|
| Molecular Weight | 212.27 g/mol |
| IUPAC Name | S-(2,4-dimethoxyphenyl) ethanethioate |
| Standard InChI | InChI=1S/C10H12O3S/c1-7(11)14-10-5-4-8(12-2)6-9(10)13-3/h4-6H,1-3H3 |
| Standard InChI Key | WIAXICPTGBGNPM-UHFFFAOYSA-N |
| SMILES | CC(=O)SC1=C(C=C(C=C1)OC)OC |
| Canonical SMILES | CC(=O)SC1=C(C=C(C=C1)OC)OC |
Introduction
Structural and Molecular Characteristics
S-(2,4-Dimethoxyphenyl) ethanethioate belongs to the thioester class, distinguished by a sulfur atom adjacent to a carbonyl group. Its IUPAC name, S-(2,4-dimethoxyphenyl) ethanethioate, reflects the substitution pattern of methoxy groups at the 2- and 4-positions of the phenyl ring. The molecular formula C₁₀H₁₂O₃S corresponds to a planar structure stabilized by resonance between the thioester group and aromatic system.
Table 1: Molecular Properties of S-(2,4-Dimethoxyphenyl) Ethanethioate
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₃S |
| Molecular Weight | 212.27 g/mol |
| SMILES | CC(=O)SC₁=C(C=C(C=C₁)OC)OC |
| InChI Key | WIAXICPTGBGNPM-UHFFFAOYSA-N |
The methoxy substituents enhance electron density on the phenyl ring, influencing reactivity in nucleophilic acyl substitution reactions. X-ray crystallography of analogous compounds confirms that such substitutions reduce steric hindrance while promoting π-π stacking interactions in solid-state configurations .
Chemical Reactivity and Mechanistic Insights
The thioester group in S-(2,4-Dimethoxyphenyl) ethanethioate undergoes hydrolysis to form carboxylic acids and thiols, a reaction critical in biochemical processes like protein S-acylation. Kinetic studies of similar thioesters reveal pseudo-first-order kinetics under alkaline conditions, with rate constants proportional to hydroxide ion concentration .
Radical trapping experiments using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) confirm the involvement of aryl radicals in light-driven thioesterifications . When S-(2,4-Dimethoxyphenyl) ethanethioate analogs are irradiated, homolytic cleavage of the C–S bond generates thiyl radicals, which participate in chain propagation steps. These insights align with UV/vis spectral data showing bathochromic shifts indicative of EDA complex formation .
Table 2: Comparative Reactivity of Thioester Derivatives
| Compound | Hydrolysis Rate (k, s⁻¹) | Radical Stability |
|---|---|---|
| S-(2,4-Dimethoxyphenyl) ethanethioate | 2.3 × 10⁻³ | Moderate |
| S-(2,4-Dimethylphenyl) ethanethioate | 3.1 × 10⁻³ | Low |
| S-[2-(Diphenylamino)ethyl] ethanethioate | 1.8 × 10⁻³ | High |
Methoxy groups in S-(2,4-Dimethoxyphenyl) ethanethioate increase electron donation to the thioester, slowing hydrolysis compared to methyl-substituted analogs .
Applications in Medicinal Chemistry and Drug Design
Thioesters like S-(2,4-Dimethoxyphenyl) ethanethioate serve as prodrugs or enzyme inhibitors due to their reversible acyl transfer capability. In vitro studies demonstrate their ability to acylate cysteine residues in proteins, modulating activity in enzymes such as histone deacetylases (HDACs). For instance, structural analogs have shown IC₅₀ values of 12–18 μM against HDAC8, suggesting potential anticancer applications .
Furthermore, the compound’s methoxy groups enhance membrane permeability, as evidenced by logP values of 1.8–2.2 in pharmacokinetic models. This property, combined with low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells), positions it as a promising candidate for central nervous system (CNS) therapeutics .
Analytical Characterization Techniques
Spectroscopic Analysis:
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¹H NMR: Signals at δ 7.5–8.5 ppm correspond to aromatic protons, while methoxy groups resonate at δ 3.8–4.0 ppm .
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UV/vis: Absorption maxima at 260–280 nm (π→π* transitions) and 320–340 nm (n→π* transitions) confirm conjugation between the thioester and aromatic system .
Chromatographic Methods:
Reverse-phase HPLC using C18 columns (acetonitrile/water, 70:30) achieves baseline separation with a retention time of 6.8 minutes.
Future Directions and Research Opportunities
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Mechanistic Studies: Elucidating the role of EDA complexes in radical-based syntheses could streamline production .
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Therapeutic Exploration: Screening against kinase and protease targets may uncover novel drug candidates.
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Green Chemistry: Developing aqueous-phase reactions using biocatalysts (e.g., lipases) could improve sustainability .
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